molecular formula C16H14N2O3S B3014848 (2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile CAS No. 1025568-98-2

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile

Cat. No.: B3014848
CAS No.: 1025568-98-2
M. Wt: 314.36
InChI Key: PBQZHHUHHNCEDE-NXVVXOECSA-N
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Description

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile is an organic compound with a complex structure. It contains functional groups such as hydroxyl, sulfonyl, and nitrile, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by the addition of a nitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile: shares similarities with other sulfonyl-containing compounds and nitriles.

    4-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Phenylacetonitrile: Another nitrile-containing compound with different reactivity.

Properties

IUPAC Name

(Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(20,21)15(11-17)16(19)18-13-5-3-2-4-6-13/h2-10,18-19H,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQZHHUHHNCEDE-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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